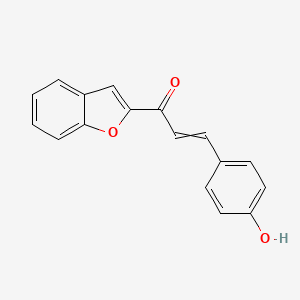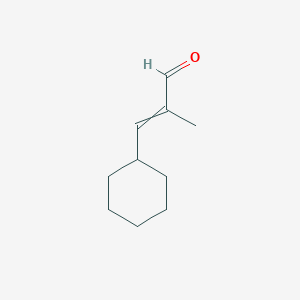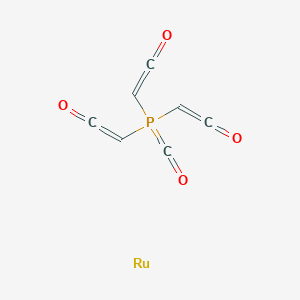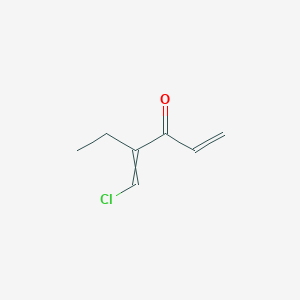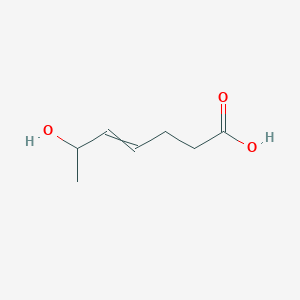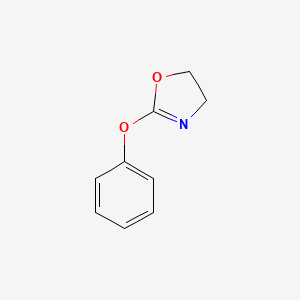
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. It is characterized by the presence of a pyridinium ring substituted with a dimethylamino group and a 2,2-dimethylpropyl group. The bromide ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2,2-dimethylpropyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
4-(Dimethylamino)pyridine+2,2-Dimethylpropyl bromide→4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired quaternary ammonium compound.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of pyridinium N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting into the lipid bilayer, leading to increased permeability and potential cell lysis. The molecular targets include membrane phospholipids and proteins involved in maintaining membrane structure.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the 2,2-dimethylpropyl group and is less hydrophobic.
1-(2,2-Dimethylpropyl)pyridinium bromide: Lacks the dimethylamino group and has different electronic properties.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with different steric and electronic characteristics.
Uniqueness
4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to the combination of its hydrophobic 2,2-dimethylpropyl group and the electron-donating dimethylamino group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
95774-12-2 |
|---|---|
Molecular Formula |
C12H21BrN2 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H21N2.BrH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BGCATFIAPJHHAF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
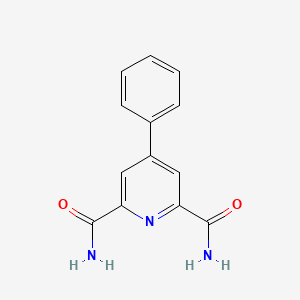
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)

![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
